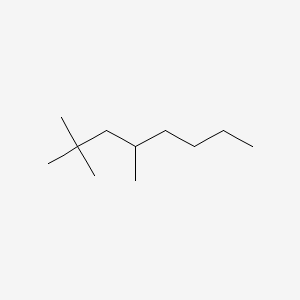
2,2,4-Trimethyloctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trimethyloctane is a branched alkane with the molecular formula C₁₁H₂₄. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are characterized by single bonds between carbon atoms. This compound is notable for its structural complexity due to the presence of three methyl groups attached to the octane chain.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyloctane can be achieved through various organic reactions. One common method involves the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, this compound is often produced through the catalytic cracking of petroleum hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller, more useful ones, including branched alkanes like this compound. The use of zeolite catalysts is common in this process to enhance the yield and selectivity of the desired product.
化学反応の分析
Types of Reactions: 2,2,4-Trimethyloctane primarily undergoes reactions typical of alkanes, such as combustion and halogenation.
Combustion: When burned in the presence of oxygen, this compound produces carbon dioxide and water, releasing a significant amount of energy.
Halogenation: This compound can react with halogens (e.g., chlorine or bromine) under ultraviolet light to form various halogenated derivatives.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (chlorine or bromine) and ultraviolet light.
Major Products Formed:
Combustion: Carbon dioxide (CO₂) and water (H₂O).
Halogenation: Halogenated alkanes, such as 2-chloro-2,2,4-trimethyloctane.
科学的研究の応用
2,2,4-Trimethyloctane has several applications in scientific research and industry:
Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Investigated for its potential effects on biological systems, although it is primarily of interest due to its chemical properties rather than biological activity.
Medicine: Limited direct applications, but its derivatives may be studied for potential pharmaceutical uses.
Industry: Utilized in the formulation of high-octane fuels and as a solvent in various chemical processes.
作用機序
As an alkane, 2,2,4-Trimethyloctane does not have a specific mechanism of action in biological systems due to its relatively inert nature. its chemical reactivity can be understood through the principles of organic chemistry. The presence of methyl groups can influence the compound’s reactivity and stability, making it less prone to certain types of chemical reactions compared to linear alkanes.
類似化合物との比較
2,2,4-Trimethylpentane: Another branched alkane with similar structural features but a shorter carbon chain.
2,2,4,4-Tetramethylpentane: A more heavily branched alkane with four methyl groups.
2,2,4-Trimethylheptane: Similar in structure but with one fewer carbon atom in the main chain.
Uniqueness: 2,2,4-Trimethyloctane is unique due to its specific branching pattern and the presence of three methyl groups on the octane chain. This structural arrangement imparts distinct physical and chemical properties, such as a higher boiling point and different reactivity compared to its linear and less-branched counterparts.
特性
CAS番号 |
18932-14-4 |
|---|---|
分子式 |
C11H24 |
分子量 |
156.31 g/mol |
IUPAC名 |
2,2,4-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-6-7-8-10(2)9-11(3,4)5/h10H,6-9H2,1-5H3 |
InChIキー |
IKMGZPRUMVFYBK-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


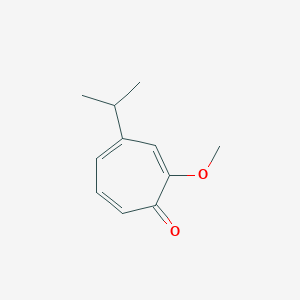

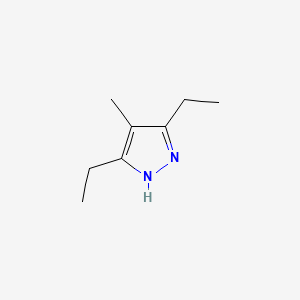
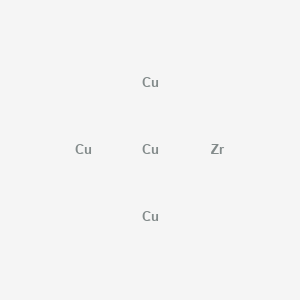
![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)



![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)

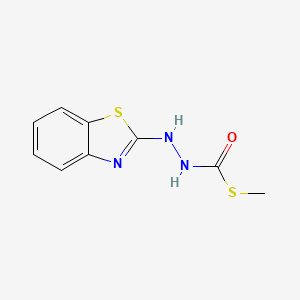


![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B14720528.png)
